Mitratapide
Overview
Description
Mitratapide is a veterinary medication primarily used for the treatment of overweight and obese dogs. It is sold under the brand name Yarvitan. This compound functions by inhibiting the microsomal triglyceride transfer protein, which is responsible for the absorption of dietary lipids .
Preparation Methods
Synthetic Routes and Reaction Conditions
Mitratapide is synthesized through a series of chemical reactions involving various reagents and conditionsThe process involves multiple steps, including sulfoxidation and the use of specific catalysts to achieve the desired configuration .
Industrial Production Methods
The industrial production of this compound involves the sequential dissolution of the active substance and excipients in polyethylene glycol. The process includes in-process controls such as completeness of dissolution, control of temperature throughout the process, and fill volumes. The manufacturing process is validated to ensure reliability and robustness .
Chemical Reactions Analysis
Types of Reactions
Mitratapide undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and catalysts. The conditions vary depending on the specific reaction, such as temperature, pressure, and solvent used .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which may have different pharmacological properties and applications .
Scientific Research Applications
Mitratapide has several scientific research applications, including:
Chemistry: Used as a model compound for studying microsomal triglyceride transfer protein inhibitors.
Biology: Investigated for its effects on lipid metabolism and obesity-related conditions.
Medicine: Explored for its potential to reverse insulin resistance in obese dogs.
Industry: Utilized in the development of veterinary medications for weight management in pets
Mechanism of Action
Mitratapide exerts its effects by inhibiting the microsomal triglyceride transfer protein, which plays a crucial role in the absorption of dietary lipids. This inhibition leads to a decrease in lipid absorption, promoting weight loss in obese dogs. The molecular targets include the enterocytes in the intestines, where the microsomal triglyceride transfer protein is active .
Comparison with Similar Compounds
Similar Compounds
Itraconazole: An antifungal drug chemically related to mitratapide.
Lomitapide: Another microsomal triglyceride transfer protein inhibitor used for treating hyperlipidemia.
Uniqueness of this compound
This compound is unique in its specific application for veterinary use, particularly for managing obesity in dogs. Unlike other similar compounds, this compound has been specifically formulated and tested for its efficacy and safety in animals .
Properties
IUPAC Name |
2-[(2R)-butan-2-yl]-4-[4-[4-[4-[[(2S,4R)-2-(4-chlorophenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H41ClN8O4S/c1-4-26(2)45-35(46)44(25-39-45)31-11-9-29(10-12-31)42-17-19-43(20-18-42)30-13-15-32(16-14-30)47-21-33-22-48-36(49-33,27-5-7-28(37)8-6-27)23-50-34-40-38-24-41(34)3/h5-16,24-26,33H,4,17-23H2,1-3H3/t26-,33-,36-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQSRVYUCBOCBLY-XOOFNSLWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CSC6=NN=CN6C)C7=CC=C(C=C7)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@@H]5CO[C@@](O5)(CSC6=NN=CN6C)C7=CC=C(C=C7)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H41ClN8O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801016298 | |
Record name | Mitratapide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801016298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
717.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179602-65-4 | |
Record name | Mitratapide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=179602-65-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mitratapide [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179602654 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mitratapide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801016298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MITRATAPIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FVW7T75XP4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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